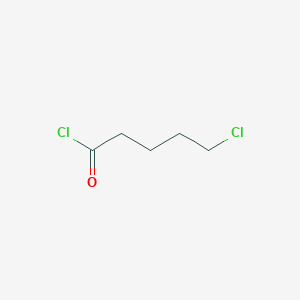

5-Chlorovaleryl chloride

Description

Properties

IUPAC Name |

5-chloropentanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8Cl2O/c6-4-2-1-3-5(7)8/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVNNWKWHLOJLOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCl)CC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60166272 | |

| Record name | Valeryl chloride, 5-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1575-61-7 | |

| Record name | 5-Chlorovaleryl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1575-61-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Valeryl chloride, 5-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001575617 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chlorovaleryl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84182 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Valeryl chloride, 5-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chlorovaleryl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.913 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 5-Chlorovaleryl Chloride

Abstract

5-Chlorovaleryl chloride (CAS No. 1575-61-7) is a bifunctional acyl chloride of significant interest in the pharmaceutical and agrochemical industries.[1] Its utility as a chemical intermediate and linker molecule in the synthesis of complex organic structures, including active pharmaceutical ingredients (APIs) like Cilostazol and Apixaban, necessitates a thorough understanding of its physicochemical properties.[2][3][4] This guide provides a comprehensive overview of the core physical and spectroscopic characteristics of 5-chlorovaleryl chloride, outlines rigorous experimental protocols for their determination, and details the necessary safety and handling procedures for this reactive compound. The information herein is intended to equip researchers with the foundational knowledge required for its effective and safe application in a laboratory setting.

Core Physicochemical Characteristics

5-Chlorovaleryl chloride is a colorless to slightly yellow liquid at room temperature, possessing a sharp, pungent odor characteristic of acyl chlorides.[5][6] Its high reactivity, particularly its sensitivity to moisture, is a defining feature that dictates its handling, storage, and the methodologies used for its characterization.[1][7] The molecule contains two reactive sites: the highly electrophilic acyl chloride group and the terminal alkyl chloride, making it a versatile synthetic building block.[4]

Summary of Physical Properties

The quantitative physical properties of 5-chlorovaleryl chloride are summarized in the table below. These values are critical for reaction setup, purification process design (such as distillation), and safety assessments.

| Property | Value | Source(s) |

| CAS Number | 1575-61-7 | [7][8][9] |

| Molecular Formula | C₅H₈Cl₂O | [8][9][10] |

| Molecular Weight | 155.02 g/mol | [8][10][11] |

| Appearance | Clear, colorless to pale yellow liquid | [5][6][7] |

| Density | ~1.21 g/mL at 25 °C | [10][11] |

| Boiling Point | 38-39 °C at 0.15 mmHg56-58 °C at 2.5 Torr | [3][8][10][12] |

| Melting Point | -58 °C | [11] |

| Refractive Index (n²⁰/D) | 1.464 | [3][10][13] |

| Flash Point | 90-91 °C (closed cup) | [7][8][14] |

| Vapor Pressure | 0.586 mmHg at 25 °C | [5][8] |

| Solubility | Reacts with water and alcohols.Sparingly soluble in chloroform and acetonitrile. | [3][8][15] |

Spectroscopic Profile for Structural Verification

Spectroscopic analysis is essential for confirming the identity and assessing the purity of 5-chlorovaleryl chloride. The primary techniques are Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of 5-chlorovaleryl chloride provides a clear map of the proton environments along its aliphatic chain. The electron-withdrawing effects of the two chlorine atoms are distinct. The acyl chloride group strongly deshields the adjacent α-methylene protons, shifting them significantly downfield. Similarly, the terminal alkyl chloride deshields the ω-methylene protons.

-

Predicted ¹H NMR Chemical Shifts (in CDCl₃):

-

α-CH₂ (H-2): ~2.9 ppm (triplet). This downfield shift is due to the strong inductive effect of the adjacent carbonyl chloride group.

-

ω-CH₂ (H-5): ~3.6 ppm (triplet). This proton is adjacent to the terminal chlorine atom.

-

β-CH₂ & γ-CH₂ (H-3 & H-4): ~1.8-2.0 ppm (multiplets). These central methylene groups are further from the electron-withdrawing groups and thus appear more upfield, often as complex, overlapping multiplets.

-

Infrared (IR) Spectroscopy

The IR spectrum is a rapid and effective tool for confirming the presence of the key acyl chloride functional group and for detecting hydrolysis.

-

Key Diagnostic Peaks:

-

C=O Stretch: A very strong and sharp absorption band is expected around 1800 cm⁻¹ . This characteristic high-frequency peak is a hallmark of an acyl chloride functional group.[16]

-

C-Cl Stretch: Absorptions corresponding to the C-Cl bonds will appear in the fingerprint region (typically 600-800 cm⁻¹).

-

Purity Indication: A crucial diagnostic aspect is the absence of a broad absorption band in the 2500-3300 cm⁻¹ region, which would indicate the presence of a carboxylic acid O-H group, a product of hydrolysis.[14]

-

Workflow for Physicochemical Analysis

The following diagram illustrates the logical workflow for the comprehensive characterization of a reactive intermediate like 5-chlorovaleryl chloride, from safe handling to final data interpretation.

Caption: Workflow for Physical & Spectroscopic Characterization.

Experimental Methodologies

The protocols described below are grounded in internationally accepted standards, such as the OECD Guidelines for the Testing of Chemicals, adapted for the specific reactive nature of 5-chlorovaleryl chloride.[11][17] All procedures must be performed in a certified chemical fume hood by personnel wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.

Protocol for Density Determination (Pycnometer Method)

This method provides high accuracy for liquid density measurement.[18] The key to success with a moisture-sensitive compound is ensuring all glassware is scrupulously dry.

-

Preparation: Thoroughly clean and dry a pycnometer of known volume (e.g., 10 mL). Place the open pycnometer and its stopper in an oven at 120 °C for at least one hour, then allow to cool to room temperature in a desiccator.

-

Mass of Empty Pycnometer: Using an analytical balance, weigh the cooled, dry pycnometer with its stopper (m₁).

-

Sample Filling: Under an inert atmosphere (e.g., in a glovebox or under a nitrogen blanket), carefully fill the pycnometer with 5-chlorovaleryl chloride. Insert the stopper, allowing excess liquid to exit through the capillary.

-

Equilibration & Cleaning: Ensure the outside of the pycnometer is clean and dry. Allow it to equilibrate to a constant, known temperature (e.g., 25.0 °C) in a water bath.

-

Mass of Filled Pycnometer: Weigh the filled pycnometer (m₂).

-

Calculation: The density (ρ) is calculated using the formula: ρ = (m₂ - m₁) / V where V is the certified volume of the pycnometer.

Protocol for Refractive Index Measurement (Abbe Refractometer)

The refractive index is a sensitive measure of purity. This procedure must be performed quickly to minimize atmospheric moisture exposure.[10][19]

-

Instrument Preparation: Turn on the refractometer and its light source. Ensure the prism temperature is set and stable (e.g., 20.0 °C).

-

Prism Cleaning: Clean the surfaces of the upper and lower prisms with a soft tissue moistened with anhydrous acetone and allow to dry completely.

-

Sample Application: Using a glass Pasteur pipette, place 2-3 drops of 5-chlorovaleryl chloride onto the center of the lower prism. Do not touch the prism surface with the pipette.[20]

-

Measurement: Immediately close the prisms. Look through the eyepiece and turn the coarse adjustment knob until the light and dark fields are visible. Adjust the compensator to eliminate any color fringe and sharpen the dividing line. Use the fine adjustment to center the dividing line exactly on the crosshairs.

-

Reading: Depress the switch to read the refractive index value from the internal scale.

-

Post-Measurement Cleaning: Immediately open the prisms and thoroughly clean both surfaces with anhydrous acetone to prevent corrosion.

Protocol for Boiling Point Determination (Vacuum Distillation)

Acyl chlorides can decompose at their atmospheric boiling points, making vacuum distillation the required method for accurate determination.[16][21]

-

Apparatus Setup: Assemble a small-scale distillation apparatus (e.g., using a Hickman still or a short-path setup) connected to a vacuum pump via a vacuum trap and a manometer for accurate pressure reading.

-

Sample Charging: Charge the distillation flask with a small volume (e.g., 5-10 mL) of 5-chlorovaleryl chloride and a magnetic stir bar.

-

Evacuation: Slowly and carefully evacuate the system to a stable, desired pressure (e.g., 2.5 Torr).

-

Heating: Begin gently heating the distillation flask in a heating mantle or oil bath while stirring.

-

Observation: Observe the temperature at which a steady stream of condensate forms on the thermometer bulb and drips into the receiver. This temperature is the boiling point at the measured pressure.

-

Recording: Record the boiling point and the precise pressure reading from the manometer. It is critical to report both values (e.g., 57 °C at 2.5 Torr).

Safe Handling, Storage, and Disposal

The high reactivity of 5-chlorovaleryl chloride mandates stringent safety protocols.

-

Handling: Always handle in a certified chemical fume hood.[5] Avoid inhalation of vapors, which are lachrymatory (tear-inducing) and corrosive to the respiratory tract.[7] Avoid all contact with skin and eyes, as the compound causes severe chemical burns.[22]

-

Storage: Store in a tightly sealed container with a corrosion-resistant cap (e.g., with a PTFE liner).[2] The container should be placed in a cool, dry, well-ventilated area designated for corrosive and water-reactive materials, away from incompatible substances such as water, alcohols, bases, and oxidizing agents.[5][6] For long-term stability, storing under an inert gas (e.g., nitrogen or argon) is recommended.[2][5]

-

Disposal: Unused material and contaminated waste must be treated as hazardous. Slowly and cautiously add the waste to a stirred, cooled solution of sodium bicarbonate or another weak base to neutralize it before collection by certified hazardous waste disposal services.

Conclusion

The physical and spectroscopic properties of 5-chlorovaleryl chloride are well-defined, but their accurate determination relies on methodologies that account for its corrosive and moisture-sensitive nature. By employing the authoritative protocols and safety precautions detailed in this guide, researchers and drug development professionals can confidently handle and characterize this vital chemical intermediate, ensuring both the integrity of their scientific work and the safety of their laboratory environment.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Chlorovaleryl Chloride, 96%. Retrieved from [Link]

- Google Patents. (n.d.). CN103193615A - Novel synthesizing method of 5-chloro valeryl chloride.

-

OECD. (2021). OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical Properties. OECD Publishing, Paris. Retrieved from [Link]

-

LookPolymers. (n.d.). BASF 5-Chlorovalerylchloride. Retrieved from [Link]

-

Cation Pharma. (n.d.). 5-Chlorovaleryl chloride | CAS No. 1575-61-7. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 2: The Density of Liquids and Solids (Experiment). Retrieved from [Link]

-

Mettler Toledo. (n.d.). Refractive Index: All You Need to Know. Retrieved from [Link]

-

SensoTech GmbH. (n.d.). Density measurement in liquids. Retrieved from [Link]

-

How To... (2020, July 7). How To Measure A Refractive Index [Video]. YouTube. Retrieved from [Link]

-

ChemistryUTAustin. (2016, June 20). How to Measure the Density of a Liquid [Video]. YouTube. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Procedure for high precision density determinations by hydrostatic weighing. Retrieved from [Link]

-

Murty, M. V. R. K., & Shukla, R. P. (n.d.). Simple method for measuring the refractive index of a liquid. ResearchGate. Retrieved from [Link]

-

Clark, J. (n.d.). An introduction to acyl chlorides (acid chlorides). Chemguide. Retrieved from [Link]

-

Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2023, January 12). How to Interpret 1H NMR Spectra: Part 5 - Chemical Shift [Video]. YouTube. Retrieved from [Link]

-

Wikipedia. (n.d.). Acyl chloride. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2006). Method 8261A: Volatile Organic Compounds by Vacuum Distillation in Combination with Gas Chromatography/Mass Spectrometry (VD/GC/MS). Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Sciencemadness Discussion Board - Acyl chlorides stability - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. reddit.com [reddit.com]

- 4. mt.com [mt.com]

- 5. wcu.edu [wcu.edu]

- 6. nj.gov [nj.gov]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 9. files.chemicalwatch.com [files.chemicalwatch.com]

- 10. scribd.com [scribd.com]

- 11. oecd.org [oecd.org]

- 12. m.youtube.com [m.youtube.com]

- 13. pubs.aip.org [pubs.aip.org]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. Acyl chloride - Wikipedia [en.wikipedia.org]

- 17. search.library.brandeis.edu [search.library.brandeis.edu]

- 18. Density measurement in liquids - SensoTech GmbH [sensotech.com]

- 19. mt.com [mt.com]

- 20. youtube.com [youtube.com]

- 21. epa.gov [epa.gov]

- 22. chemos.de [chemos.de]

5-chlorovaleryl chloride chemical structure and bonding

An In-Depth Technical Guide to the Structure, Bonding, and Reactivity of 5-Chlorovaleryl Chloride

Executive Summary

5-Chlorovaleryl chloride (5-CVC), systematically named 5-chloropentanoyl chloride, is a bifunctional organic compound of significant interest to researchers and process chemists in the pharmaceutical and agrochemical industries.[1][2] Its molecular architecture, featuring two distinct and highly reactive electrophilic centers—an acyl chloride and a terminal alkyl chloride—makes it an invaluable and versatile building block.[3][4] This guide provides a detailed examination of the chemical structure and bonding of 5-CVC, elucidating how its electronic properties dictate its reactivity. We will explore its synthesis, spectroscopic characterization, and the mechanistic dichotomy of its reactions, offering field-proven insights for its application in advanced organic synthesis.

Molecular Identity and Physicochemical Properties

A precise understanding of a reagent's fundamental properties is a prerequisite for its effective and safe use in any research or development setting.

Nomenclature and Identifiers

The compound is cataloged under several identifiers across chemical databases, ensuring its unambiguous identification.

| Identifier | Value | Source(s) |

| IUPAC Name | 5-chloropentanoyl chloride | [5][6] |

| CAS Number | 1575-61-7 | [5][7][8] |

| Molecular Formula | C₅H₈Cl₂O | [2][4][5] |

| Molecular Weight | 155.02 g/mol | [5][7] |

| InChIKey | SVNNWKWHLOJLOK-UHFFFAOYSA-N | [5][6][9] |

| Canonical SMILES | C(CCCl)CC(=O)Cl | [5][9] |

Physicochemical Characteristics

5-CVC is a combustible, colorless to pale yellow liquid with a characteristic sharp, pungent odor.[4][10][11] It is highly sensitive to moisture and must be handled under inert conditions to prevent decomposition.[10][12]

| Property | Value | Source(s) |

| Appearance | Clear, colorless to slightly yellow liquid | [2] |

| Density | ~1.206 g/mL at 20°C | [2][13] |

| Boiling Point | 38-39 °C at 0.15 mmHg | [2][13] |

| Flash Point | 91 °C (195.8 °F) - closed cup | [9] |

| Refractive Index | ~1.464 at 20°C | [2][13] |

| Water Solubility | Reacts to form 5-chlorovaleric acid and HCl | [3][10] |

Electronic Structure and Bonding Analysis

The utility of 5-CVC stems directly from its electronic structure. The presence of two chlorine atoms, bonded to carbons in different hybridization states and electronic environments, creates a molecule with dual reactivity.

The Bifunctional Framework: Acyl vs. Alkyl Halide

5-CVC's structure contains a five-carbon aliphatic chain with two key functional groups:

-

An acyl chloride (-COCl) at the C1 position.

-

An alkyl chloride (-CH₂Cl) at the C5 position.

This bifunctionality allows 5-CVC to act as both a potent acylating and alkylating agent, a property leveraged in the synthesis of complex molecules and specialty polymers.[3][14]

Inductive Effects and Electrophilicity

The high electronegativity of the chlorine and oxygen atoms profoundly influences the molecule's electron distribution through inductive effects, creating two primary electrophilic sites susceptible to nucleophilic attack.

-

The Carbonyl Carbon (C1): This carbon is the most electrophilic center. It is bonded to two highly electronegative atoms: oxygen and chlorine. The chlorine atom's ability to act as a good leaving group makes the acyl chloride moiety exceptionally reactive towards nucleophiles in nucleophilic acyl substitution reactions.[3]

-

The Terminal Carbon (C5): The chlorine atom at this position also withdraws electron density, making the C5 carbon electrophilic and susceptible to bimolecular nucleophilic substitution (Sₙ2) reactions.[15]

The acyl chloride group is significantly more reactive than the primary alkyl chloride. This difference in reactivity is crucial as it allows for selective reactions at the C1 position while leaving the C5 position intact for subsequent transformations.

Conformational Analysis

The molecule possesses four rotatable single bonds within its carbon backbone, granting it significant conformational flexibility.[5] This flexibility can be a factor in intramolecular reactions, though intermolecular reactions typically dominate due to the high reactivity of the acyl chloride.

Spectroscopic Signature for Structural Verification

Confirmation of the structure and purity of 5-CVC is routinely achieved through standard spectroscopic techniques. The data presented below are compiled from publicly available spectral databases and literature.[5]

| Spectroscopic Data | Assignment and Interpretation | Source(s) |

| FTIR (Neat) | Strong, sharp C=O stretch characteristic of an acyl chloride at ~1800 cm⁻¹. | [5][16] |

| ¹H NMR (CDCl₃) | δ ≈ 3.5-3.6 (t, 2H, -CH₂Cl); δ ≈ 2.9 (t, 2H, -CH₂COCl); δ ≈ 1.8-2.0 (m, 4H, internal -CH₂CH₂-). | [5][17] |

| ¹³C NMR (CDCl₃) | δ ≈ 173 (C=O); δ ≈ 46 (-CH₂COCl); δ ≈ 44 (-CH₂Cl); δ ≈ 31, 22 (internal -CH₂CH₂-). | [5][17] |

Note: Exact chemical shifts (δ) may vary depending on the solvent and instrument.

Synthesis and Mechanistic Considerations

The most common and industrially viable synthesis of 5-CVC involves the reaction of 5-chlorovaleric acid with a chlorinating agent, typically thionyl chloride (SOCl₂).[4][17] This method is favored because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed from the reaction mixture, driving the reaction to completion.[17]

Experimental Protocol: Synthesis from 5-Chlorovaleric Acid

This protocol is a representative procedure derived from established methods.[15][17] CAUTION: This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), as it involves corrosive materials and generates toxic gas.[12][18]

-

Setup: Equip a four-neck round-bottom flask with a reflux condenser, a dropping funnel, a mechanical stirrer, and a gas outlet connected to a basic scrubber (e.g., NaOH solution) to neutralize HCl and SO₂ gases.

-

Charging: Charge the flask with 5-chlorovaleric acid (1.0 eq).

-

Reagent Addition: Slowly add thionyl chloride (1.1-1.5 eq) to the stirred acid via the dropping funnel. The reaction is often exothermic, and cooling may be required to maintain control.

-

Reaction: After the addition is complete, heat the mixture to a moderate temperature (e.g., 60-80°C) and stir for several hours.

-

Monitoring (Self-Validation): The reaction progress can be monitored by observing the cessation of gas evolution (HCl and SO₂). This provides an inherent, self-validating endpoint for the conversion.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. The excess thionyl chloride can be removed by distillation under reduced pressure.

-

Purification: The resulting crude 5-chlorovaleryl chloride is then purified by fractional vacuum distillation to yield a colorless liquid.[17]

Reactivity and Applications in Drug Development

The dual electrophilic nature of 5-CVC is the cornerstone of its utility as a versatile intermediate.[3]

Nucleophilic Acyl Substitution

The acyl chloride is the more reactive site. It readily undergoes reaction with a wide range of nucleophiles:

-

Amines: Form stable amide bonds, a reaction fundamental to the synthesis of many active pharmaceutical ingredients (APIs).[3]

-

Alcohols: Form ester linkages, used in creating prodrugs or modifying polymer properties.[3]

-

Friedel-Crafts Acylation: Reacts with aromatic compounds in the presence of a Lewis acid catalyst to form ketones.[3]

Nucleophilic Alkyl Substitution

The terminal chloride can be displaced by various nucleophiles, typically after the acyl chloride has been reacted or in the presence of a nucleophile that does not readily react with acyl chlorides. This Sₙ2 reaction allows for the introduction of functionalities such as azides, cyanides, or thiols.[15]

This differential reactivity allows for a stepwise functionalization, making 5-CVC an excellent linker or spacer molecule in the construction of complex architectures like antibody-drug conjugates (ADCs) or PROTACs.[3] It is a key intermediate in the synthesis of the antithrombotic drug Apixaban and the anti-platelet agent Cilostazol.[2][7][17]

Sources

- 1. Page loading... [guidechem.com]

- 2. 5-Chlorovaleryl chloride | 1575-61-7 [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. guidechem.com [guidechem.com]

- 5. 5-Chlorovaleryl chloride | C5H8Cl2O | CID 74089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5-chlorovaleroylchloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. 5-Chlorovaleroyl chloride-1575-61-7 [ganeshremedies.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. 5-氯戊酰氯 96% | Sigma-Aldrich [sigmaaldrich.com]

- 10. Page loading... [guidechem.com]

- 11. 5-Chlorovaleryl Chloride | 1575-61-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. spectrabase.com [spectrabase.com]

- 17. CN103193615A - Novel synthesizing method of 5-chloro valeryl chloride - Google Patents [patents.google.com]

- 18. 5-Chlorovaleryl chloride - Safety Data Sheet [chemicalbook.com]

5-chlorovaleryl chloride IUPAC name and synonyms

An In-depth Technical Guide to 5-Chloropentanoyl Chloride: Synthesis, Reactivity, and Applications

Executive Summary: 5-Chloropentanoyl chloride (CAS No. 1575-61-7), a bifunctional organic compound, is a critical building block in modern organic synthesis. Its dual reactivity, stemming from a highly electrophilic acyl chloride group and a terminal alkyl chloride, makes it an invaluable intermediate for constructing complex molecular architectures. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing its chemical identity, spectroscopic profile, prevalent synthetic methodologies, key chemical reactions, and significant applications, particularly in the pharmaceutical and agrochemical industries. We delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis of synthetic routes to empower scientists in their research and development endeavors.

Chemical Identity and Properties

A thorough understanding of a reagent's fundamental properties is paramount for its effective and safe use in a laboratory setting.

Nomenclature and Identification

The compound is systematically named according to IUPAC nomenclature, but is also known by several common synonyms in commercial and laboratory contexts.

-

Common Synonyms: 5-Chlorovaleryl chloride, 5-Chlorovaleroyl chloride, Pentanoyl chloride, 5-chloro-, 5-CVC[1][2][8][9]

-

EC Number: 216-403-1[1]

Physicochemical Properties

The physical and chemical properties of 5-chloropentanoyl chloride dictate its handling, storage, and reaction conditions. These are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 155.02 g/mol | [1][2] |

| Appearance | Colorless to light yellow clear liquid | [6][9][10] |

| Density | ~1.2 g/mL at 25 °C | |

| Boiling Point | 38-39 °C at 0.15 mmHg56-58 °C at 2.5 Torr | [9] |

| Refractive Index | n20/D 1.464 | |

| Solubility | Reacts with water and other protic solvents | [9] |

| Flash Point | 90 °C (194 °F) | [9][11] |

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of 5-chloropentanoyl chloride.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by a very strong and sharp absorption band characteristic of the acyl chloride carbonyl group.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1800 cm⁻¹ | Strong, Sharp | C=O stretch (Acyl Chloride) |

| 2850 - 2960 cm⁻¹ | Medium | C-H stretch (Alkyl) |

| 650 - 850 cm⁻¹ | Medium-Weak | C-Cl stretch |

Rationale: The high frequency of the C=O stretch, compared to a ketone or ester, is due to the electron-withdrawing inductive effect of the chlorine atom, which shortens and strengthens the carbonyl bond.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide a detailed map of the carbon-hydrogen framework.

-

¹H NMR: The proton NMR spectrum would show four distinct multiplets corresponding to the four methylene (-CH₂-) groups. The protons closest to the electron-withdrawing acyl chloride and chlorine atoms (at C2 and C5) would be shifted furthest downfield.

-

¹³C NMR: The carbon NMR spectrum would exhibit five signals. The carbonyl carbon (C1) would be the most downfield signal, followed by the carbons directly attached to the chlorine atoms (C5 and then C2).

Mass Spectrometry (MS)

Mass spectrometry reveals the molecular weight and characteristic fragmentation patterns. Under electron ionization (EI), the molecular ion peak [M]⁺ would be observed at m/z 155, with a characteristic M+2 peak (~65% intensity of M) confirming the presence of two chlorine atoms. Key fragments would include the loss of a chlorine radical to form the 5-chloropentanoyl acylium ion and subsequent fragmentation of the alkyl chain.[12]

Synthesis of 5-Chloropentanoyl Chloride

Several synthetic routes to 5-chloropentanoyl chloride exist, each with distinct advantages regarding starting material cost, safety, and scalability.

Method 1: Chlorination of 5-Chlorovaleric Acid

This is a common laboratory-scale preparation involving the conversion of a carboxylic acid to its corresponding acyl chloride.

Mechanism: The reaction proceeds via nucleophilic attack of the carboxylic acid oxygen on the sulfur atom of thionyl chloride, followed by elimination of a chloride ion and subsequent loss of SO₂ and HCl gas. The gaseous nature of the byproducts drives the reaction to completion.[13][14]

Caption: Synthesis from 5-Chlorovaleric Acid.

Experimental Protocol:

-

In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser fitted with a gas outlet to a scrubbing system (e.g., NaOH solution).

-

Charge the flask with 5-chlorovaleric acid.

-

Slowly add an excess (typically 1.5-2.0 equivalents) of thionyl chloride (SOCl₂) to the flask with stirring.

-

Heat the reaction mixture to a moderate temperature (e.g., 25-100°C) and stir for several hours until gas evolution ceases.[13]

-

Cool the mixture to room temperature.

-

Purify the product by fractional distillation under reduced pressure to yield 5-chloropentanoyl chloride as a colorless liquid.[13]

Method 2: Ring-Opening of δ-Valerolactone

This method utilizes a readily available cyclic ester as the starting material.

Mechanism: The reaction with phosgene (COCl₂) or a safer equivalent like triphosgene, often with a catalyst, proceeds via ring-opening of the lactone to form a chloroformate intermediate, which then eliminates CO₂ to yield the final product.

Caption: Synthesis from δ-Valerolactone.

Experimental Protocol:

-

To a suitable reactor, add δ-valerolactone and a catalyst (e.g., dimethylpropylene urea or an iron/aluminum co-catalyst).[15][16]

-

Heat the mixture (e.g., 60-140°C).

-

Carefully introduce phosgene gas or triphosgene into the reaction system over several hours.[15][16]

-

Maintain the reaction temperature for an additional period after the addition is complete to ensure full conversion.

-

After cooling, purge the system with an inert gas (e.g., nitrogen) to remove excess phosgene.

-

The crude product is then purified by vacuum distillation.[16]

Method 3: Industrial 'One-Pot' Synthesis from 1,4-Dichlorobutane

This multi-step industrial process is designed for large-scale production and co-produces adipoyl chloride.[17]

Caption: Industrial Synthesis Workflow.

Protocol Summary:

-

Cyanation: 1,4-dichlorobutane is reacted with an aqueous solution of sodium cyanide in the presence of a phase-transfer catalyst to produce a mixture of 5-chlorovaleronitrile and adiponitrile.[15][17][18]

-

Hydrolysis: The resulting organic phase is separated and subjected to hydrolysis with concentrated hydrochloric acid, converting the nitriles to their respective carboxylic acids (5-chlorovaleric acid and adipic acid).[15][17]

-

Acyl Chlorination: The mixture of carboxylic acids is then treated with thionyl chloride to convert them into the corresponding acyl chlorides.[15][17]

-

Purification: The final products, 5-chloropentanoyl chloride and adipoyl chloride, are separated and purified by vacuum distillation.[15]

Chemical Reactivity and Synthetic Applications

5-Chloropentanoyl chloride is a bifunctional electrophile, allowing for sequential or orthogonal reactions at its two distinct reactive sites.[19]

Reactions at the Acyl Chloride Moiety (Acylation)

The acyl chloride is a potent acylating agent, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles.[19] This reactivity is fundamental to creating amide and ester linkages.

General Mechanism: The reaction involves the attack of a nucleophile (e.g., an amine or alcohol) on the electrophilic carbonyl carbon, followed by the elimination of the chloride leaving group.

Caption: Nucleophilic Acyl Substitution.

-

Amide Formation: Reaction with primary or secondary amines yields N-substituted amides. This is a cornerstone reaction in the synthesis of many active pharmaceutical ingredients (APIs).

-

Ester Formation: Reaction with alcohols, typically in the presence of a non-nucleophilic base to scavenge the HCl byproduct, produces esters.[19]

Applications in Pharmaceutical and Agrochemical Synthesis

The utility of 5-chloropentanoyl chloride is highlighted by its role as a key intermediate in the synthesis of several commercial products.

-

Apixaban Synthesis: It is used as an intermediate in the synthesis of the anticoagulant drug Apixaban.[20]

-

Cilostazol Synthesis: It serves as a crucial building block for Cilostazol, a medication used to treat symptoms of intermittent claudication.[18]

-

Herbicide Production: 5-chloropentanoyl chloride is a precursor to 1,1,7-trichloro-1-hepten-3-one, an intermediate for third-generation pyrazole herbicides like Pyraclonil, which are valued for their high efficacy and low toxicity.[16][18]

-

Specialty Chemicals: It is also used to synthesize anion-exchange resins through the acylation of polystyrene followed by amination.[4][18]

Safety, Handling, and Storage

Due to its reactivity, 5-chloropentanoyl chloride presents several hazards and requires careful handling.

Hazard Identification

It is classified with multiple hazards under the Globally Harmonized System (GHS).

-

GHS Pictograms: Corrosive, Harmful/Irritant

-

Hazard Statements:

Handling and Personal Protective Equipment (PPE)

-

Always handle in a well-ventilated chemical fume hood.[11][21]

-

Wear appropriate PPE, including chemical safety goggles, a face shield, impervious gloves (e.g., butyl rubber), and a lab coat.[11][21]

-

Avoid contact with skin, eyes, and clothing. Do not inhale vapor or mist.[11][22]

-

Keep away from moisture, heat, sparks, and open flames.[11][22]

Storage and Stability

-

Store in a cool, dry, well-ventilated area designated for corrosive materials.[11][22]

-

Keep containers tightly closed and sealed to prevent contact with moisture, which causes hydrolysis to corrosive 5-chlorovaleric acid and HCl.[19][22]

-

Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[22]

First Aid Measures

-

Eye Contact: Immediately flush with plenty of water for at least 15-30 minutes, also under the eyelids. Seek immediate medical attention.[8][11]

-

Skin Contact: Immediately remove all contaminated clothing and flush skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[11]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11][22]

Conclusion

5-Chloropentanoyl chloride is a versatile and powerful synthetic intermediate whose value is firmly established in the pharmaceutical, agrochemical, and specialty chemical industries. Its bifunctional nature provides a reliable platform for introducing a five-carbon spacer with reactive handles at both ends, enabling the efficient construction of complex target molecules. A comprehensive understanding of its synthesis, reactivity, and handling protocols, as detailed in this guide, is essential for leveraging its full potential in research and development while ensuring operational safety.

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). 5-Chlorovaleryl Chloride: A Versatile Intermediate for Pharmaceutical Synthesis. Retrieved January 9, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Chlorovaleryl chloride. PubChem Compound Database. Retrieved January 9, 2026, from [Link]

- Google Patents. (2013). CN103193615A - Novel synthesizing method of 5-chloro valeryl chloride.

-

PharmaCompass. (n.d.). 5-chlorovaleroylchloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Retrieved January 9, 2026, from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Chlorovaleryl Chloride, 96%. Retrieved January 9, 2026, from [Link]

-

Cleanchem Laboratories LLP. (n.d.). MATERIAL SAFETY DATA SHEETS 5-CHLOROVALEROYL CHLORIDE WORKING STANDARD. Retrieved January 9, 2026, from [Link]

-

Patsnap. (2021). A kind of preparation method of 5-chloropentanoyl chloride. Eureka. Retrieved January 9, 2026, from [Link]

- Google Patents. (2012). CN102153459B - Method for preparing 5-chloro-valeryl chloride and adipoyl chloride simultaneously by one-pot method.

-

CAS Common Chemistry. (n.d.). 5-Chlorovaleryl chloride. Retrieved January 9, 2026, from [Link]

-

European Chemicals Agency (ECHA). (n.d.). 5-chlorovaleryl chloride - Registration Dossier. Retrieved January 9, 2026, from [Link]

-

SGR Lifesciences. (n.d.). 5-Chlorovaleroyl chloride-1575-61-7. Retrieved January 9, 2026, from [Link]

-

Chemsrc. (2025). 5-Chlorovaleryl chloride | CAS#:1575-61-7. Retrieved January 9, 2026, from [Link]

-

SpectraBase. (n.d.). 5-Chlorovaleryl chloride - Optional[FTIR] - Spectrum. Retrieved January 9, 2026, from [Link]

Sources

- 1. 5-Chlorovaleryl chloride | C5H8Cl2O | CID 74089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-chlorovaleroylchloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. Registration Dossier - ECHA [echa.europa.eu]

- 4. nbinno.com [nbinno.com]

- 5. scbt.com [scbt.com]

- 6. products.basf.com [products.basf.com]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. fishersci.com [fishersci.com]

- 9. echemi.com [echemi.com]

- 10. 5-Chlorovaleryl chloride(1575-61-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. CN103193615A - Novel synthesizing method of 5-chloro valeryl chloride - Google Patents [patents.google.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. 5-Chlorovaleryl chloride synthesis - chemicalbook [chemicalbook.com]

- 16. A kind of preparation method of 5-chloropentanoyl chloride - Eureka | Patsnap [eureka.patsnap.com]

- 17. CN102153459B - Method for preparing 5-chloro-valeryl chloride and adipoyl chloride simultaneously by one-pot method - Google Patents [patents.google.com]

- 18. 5-Chlorovaleryl chloride | 1575-61-7 [chemicalbook.com]

- 19. benchchem.com [benchchem.com]

- 20. 5-Chlorovaleroyl chloride-1575-61-7 [ganeshremedies.com]

- 21. cleanchemlab.com [cleanchemlab.com]

- 22. 5-Chlorovaleryl chloride - Safety Data Sheet [chemicalbook.com]

5-Chlorovaleryl Chloride: A Comprehensive Technical Guide for Advanced Synthesis

This guide provides an in-depth exploration of 5-chlorovaleryl chloride (CAS No. 1575-61-7), a pivotal bifunctional reagent in modern organic and medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document moves beyond a simple datasheet to offer a cohesive understanding of the compound's properties, synthesis, and application, grounded in established scientific principles.

Core Identity and Physicochemical Profile

5-Chlorovaleryl chloride, with the CAS number 1575-61-7 , is a halogenated acyl chloride that serves as a versatile building block in complex molecular architectures.[1][2][3] Its utility stems from the presence of two distinct reactive sites: a highly electrophilic acyl chloride and a terminal alkyl chloride. This dual functionality allows for sequential, controlled modifications, making it an invaluable tool in multi-step syntheses.

The compound typically appears as a colorless to light yellow liquid with a pungent odor.[2][4] It is crucial to note that it is sensitive to moisture, reacting with water in a hydrolytic process to form 5-chlorovaleric acid and hydrochloric acid.[4][5]

Table 1: Physicochemical Properties of 5-Chlorovaleryl Chloride

| Property | Value | Source(s) |

| CAS Number | 1575-61-7 | [1][2][3] |

| Molecular Formula | C5H8Cl2O | [1][3][6] |

| Molecular Weight | 155.02 g/mol | [3][4][6] |

| Appearance | Clear colorless to slightly yellow liquid | [2][3] |

| Boiling Point | 38-39 °C at 0.15 mm Hg | [3] |

| Density | 1.206 g/mL at 20 °C | [3] |

| Refractive Index | n20/D 1.464 | [3] |

| Flash Point | 90 °C (194 °F) | [7] |

| Solubility | Soluble in common organic solvents (e.g., acetone, chloroform, toluene, THF); reacts with water. | [4][8] |

Synthesis of 5-Chlorovaleryl Chloride: Pathways and Mechanistic Considerations

The synthesis of 5-chlorovaleryl chloride can be approached through several routes, each with its own set of advantages and challenges regarding starting material cost, safety, and environmental impact. Understanding these pathways is critical for selecting the optimal method for a given application.

From 5-Chlorovaleric Acid (The Thionyl Chloride Route)

A prevalent and straightforward laboratory and industrial method involves the reaction of 5-chlorovaleric acid with thionyl chloride (SOCl₂).[9][10]

Reaction: Cl(CH₂)₄COOH + SOCl₂ → Cl(CH₂)₄COCl + SO₂ + HCl

This reaction is a classic example of converting a carboxylic acid to an acyl chloride. The mechanism involves the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by the chloride ion, leading to the desired product and the evolution of sulfur dioxide and hydrogen chloride gases. The gaseous byproducts conveniently shift the equilibrium towards the product side, driving the reaction to completion.

Experimental Protocol: Synthesis from 5-Chlorovaleric Acid

-

Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution).

-

Charging the Reactor: Charge the flask with 5-chlorovaleric acid.

-

Addition of Thionyl Chloride: Slowly add an excess of thionyl chloride (typically 1.5 to 2 equivalents) to the flask. The reaction may be exothermic.

-

Reaction: Stir the mixture at a controlled temperature, often between 25-100°C, until the evolution of gas ceases, indicating the completion of the reaction.[9]

-

Purification: Cool the reaction mixture to room temperature. The excess thionyl chloride can be removed by distillation under normal pressure. The desired 5-chlorovaleryl chloride is then purified by vacuum distillation.[9][11]

Alternative Synthetic Routes

Other documented synthetic pathways include:

-

From 1,4-Dichlorobutane: This multi-step industrial process involves reacting 1,4-dichlorobutane with sodium cyanide to form 5-chlorovaleronitrile, followed by hydrolysis to 5-chlorovaleric acid, and subsequent treatment with thionyl chloride.[10][11] This method is notable for producing adipoyl chloride as a co-product.[10]

-

From δ-Valerolactone: Ring-opening of δ-valerolactone using reagents like triphosgene in the presence of hydrogen chloride can yield 5-chlorovaleryl chloride.[11] Another patented method involves reacting δ-valerolactone with phosgene in the presence of a catalyst.[12]

Chemical Reactivity and Synthetic Applications

The utility of 5-chlorovaleryl chloride lies in its bifunctional nature, enabling it to act as both an acylating agent and an alkylating agent.

Acylation Reactions

The acyl chloride group is highly reactive towards nucleophiles. This allows for the facile formation of amides, esters, and ketones.[4][5]

-

Amide Formation: Reaction with primary or secondary amines yields N-substituted 5-chlorovaleramides.

-

Ester Formation: Reaction with alcohols produces 5-chlorovalerate esters.[5]

-

Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst, it can acylate aromatic compounds.

Applications in Drug Development and Agrochemicals

5-Chlorovaleryl chloride is a crucial intermediate in the synthesis of several commercially important molecules:

-

Pharmaceuticals: It is a key building block for the anti-platelet aggregation drug Cilostazol and the anticoagulant Apixaban .[3][9][10] Its role as a linker molecule is also significant in the development of complex therapeutics like antibody-drug conjugates (ADCs).[5]

-

Agrochemicals: It is used in the production of pyrazole herbicides, such as Pyraclonil.[3][12]

The following diagram illustrates the central role of 5-chlorovaleryl chloride as a synthetic intermediate.

Caption: Synthetic utility of 5-chlorovaleryl chloride.

Safety, Handling, and Storage

5-Chlorovaleryl chloride is a corrosive and combustible liquid that requires careful handling.[4][6]

-

Hazards: It causes severe skin burns and eye damage.[6] It is harmful if swallowed and toxic if inhaled.[6] Contact with water or moisture releases corrosive hydrogen chloride gas.[5]

-

Handling: Work should be conducted in a well-ventilated fume hood.[7][13] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and protective clothing, is mandatory.[4][7][13]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances and sources of ignition.[7][14] Containers should be tightly closed to prevent moisture ingress and stored under an inert atmosphere.[14] The material may be corrosive to metals.

First Aid Measures:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[7]

-

Eye Contact: Immediately rinse with plenty of water for at least 30 minutes and seek immediate medical attention.[7]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]

Conclusion

5-Chlorovaleryl chloride is more than a simple chemical; it is a strategic enabler in the synthesis of complex, high-value molecules. Its dual reactivity, when properly understood and managed, provides a reliable pathway for constructing pharmaceutical and agrochemical targets. Adherence to rigorous safety protocols is paramount to harnessing its synthetic potential without incident. This guide serves as a foundational resource for scientists, empowering them with the technical knowledge to innovate responsibly and effectively.

References

-

Material Safety Data Sheet - 5-Chlorovaleryl Chloride, 96% . Cole-Parmer. [Link]

-

5-Chlorovaleryl chloride | C5H8Cl2O | CID 74089 . PubChem. [Link]

-

5-Chlorovaleryl chloride | CAS#:1575-61-7 . Chemsrc. [Link]

- CN103193615A - Novel synthesizing method of 5-chloro valeryl chloride.

-

MATERIAL SAFETY DATA SHEETS 5-CHLOROVALEROYL CHLORIDE WORKING STANDARD . Cleanchem Laboratories. [Link]

-

5-Chlorovaleryl Chloride | Drug Information, Uses, Side Effects, Chemistry . Pharmacompass. [Link]

-

A kind of preparation method of 5-chloropentanoyl chloride . Patsnap. [Link]

- CN102153459B - Method for preparing 5-chloro-valeryl chloride and adipoyl chloride simultaneously by one-pot method.

Sources

- 1. usbio.net [usbio.net]

- 2. products.basf.com [products.basf.com]

- 3. 5-Chlorovaleryl chloride | 1575-61-7 [chemicalbook.com]

- 4. framochem.com [framochem.com]

- 5. benchchem.com [benchchem.com]

- 6. 5-Chlorovaleryl chloride | C5H8Cl2O | CID 74089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. Page loading... [guidechem.com]

- 9. CN103193615A - Novel synthesizing method of 5-chloro valeryl chloride - Google Patents [patents.google.com]

- 10. CN102153459B - Method for preparing 5-chloro-valeryl chloride and adipoyl chloride simultaneously by one-pot method - Google Patents [patents.google.com]

- 11. 5-Chlorovaleryl chloride synthesis - chemicalbook [chemicalbook.com]

- 12. A kind of preparation method of 5-chloropentanoyl chloride - Eureka | Patsnap [eureka.patsnap.com]

- 13. cleanchemlab.com [cleanchemlab.com]

- 14. 5-Chlorovaleryl chloride - Safety Data Sheet [chemicalbook.com]

A Technical Guide to 5-Chlorovaleryl Chloride for Advanced Research and Development

This guide provides an in-depth analysis of 5-chlorovaleryl chloride (5-CVC), a pivotal bifunctional reagent in modern organic synthesis. Designed for researchers, chemists, and professionals in drug development, this document elucidates the compound's core properties, synthesis protocols, chemical reactivity, and critical applications, with a strong emphasis on safety and handling.

Core Physicochemical Properties

5-Chlorovaleryl chloride, also known as 5-chloropentanoyl chloride, is a halogenated acyl chloride that serves as a valuable building block in complex chemical syntheses.[1][2][3][4] Its dual reactivity, stemming from a highly reactive acyl chloride group and a terminal alkyl chloride, makes it a versatile intermediate.[5]

The fundamental properties of 5-chlorovaleryl chloride are summarized below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₈Cl₂O | [2][3][6][7] |

| Molecular Weight | 155.02 g/mol | [2][3][6][8][9] |

| CAS Number | 1575-61-7 | [1][3][7][10] |

| Appearance | Clear, colorless to light yellow liquid | [1][3][10][11] |

| Odor | Pungent, irritating | [4][10] |

| Density | ~1.206 g/mL at 20°C | [3][11][12] |

| Boiling Point | 38-39°C @ 0.15 mmHg | [3][11] |

| Flash Point | 91°C (195.8°F) - closed cup | [13] |

| Solubility | Reacts with water; sparingly soluble in chloroform | [3][4] |

| Key Sensitivity | Moisture Sensitive | [1][3][4] |

Synthesis Methodologies and Mechanistic Rationale

The synthesis of 5-chlorovaleryl chloride can be achieved through several routes, each with distinct advantages and challenges regarding precursor cost, safety, and environmental impact. The choice of method often depends on the scale of production and available starting materials.

Common Synthetic Pathways:

-

From 1,4-Dichlorobutane: This multi-step industrial process involves the cyanation of 1,4-dichlorobutane to form 5-chlorovaleronitrile, followed by acidic hydrolysis to 5-chlorovaleric acid, and subsequent chlorination with an agent like thionyl chloride (SOCl₂) to yield the final product.[3][14] While effective, this route utilizes highly toxic cyanides, posing significant safety and waste disposal concerns.[14]

-

From δ-Valerolactone: A more direct approach involves the catalyzed ring-opening and chlorination of δ-valerolactone. This method avoids the use of toxic cyanides and is often preferred for its improved safety profile.[15][16]

Protocol: Synthesis from δ-Valerolactone

This protocol details a common lab-scale synthesis using δ-valerolactone and phosgene, a powerful but hazardous chlorinating agent. The reaction proceeds via the ring-opening of the cyclic ester.

Experimental Protocol:

-

Reactor Setup: In a two-necked, round-bottomed flask equipped with a condenser and a gas inlet, add δ-valerolactone (1.0 mol), catalyst (e.g., 0.5 wt% FeCl₃), and water (2.0 wt%).[15]

-

Heating: Heat the mixture to 100°C with stirring. The elevated temperature is necessary to overcome the activation energy for the ring-opening reaction.

-

Phosgene Introduction: Slowly bubble phosgene (1.1 mol) through the heated mixture over approximately 4 hours.[15] Phosgene serves as the chlorinating agent that converts the intermediate carboxylic acid into the acyl chloride.

-

Reaction Completion: Maintain the temperature at 100°C for one hour after the addition of phosgene is complete to ensure full conversion.

-

Purification: Cool the reaction mixture to room temperature. The crude product is then purified by vacuum distillation, collecting the fraction at approximately 120°C (1.0 kPa) to yield high-purity 5-chlorovaleryl chloride.[16]

Chemical Reactivity: A Bifunctional Reagent

The synthetic utility of 5-chlorovaleryl chloride is derived from its two distinct reactive sites, allowing it to function as both an acylating and an alkylating agent.[5]

-

Acylating Agent: The acyl chloride group (-COCl) is highly electrophilic and reacts readily with nucleophiles such as amines, alcohols, and thiols via nucleophilic acyl substitution.[5] This reaction is rapid and typically forms stable amide or ester linkages, releasing HCl as a byproduct. This reactivity is fundamental to its use as a building block for pharmaceuticals.

-

Alkylating Agent: The terminal chlorine atom on the pentanoyl chain (-CH₂Cl) is susceptible to nucleophilic substitution (an Sₙ2 reaction), though it is less reactive than the acyl chloride. This site allows for the subsequent attachment of other molecular fragments, making 5-CVC an excellent linker or spacer molecule in the synthesis of complex structures like antibody-drug conjugates (ADCs).[5]

This dual functionality enables sequential or orthogonal chemical strategies where one site can be reacted selectively while preserving the other for a later transformation.

Key Applications in Drug Development and Agrochemicals

The unique chemical properties of 5-chlorovaleryl chloride have positioned it as a critical intermediate in several high-value industries.

-

Pharmaceutical Synthesis: 5-CVC is an essential precursor in the manufacture of several active pharmaceutical ingredients (APIs). Notable examples include Apixaban, an anticoagulant, and Cilostazol, a drug used to treat symptoms of intermittent claudication.[3][14][17] In these syntheses, it provides a core structural fragment through its acylation capabilities.

-

Advanced Drug Modalities: Its role as a bifunctional linker is crucial in the development of complex bioconjugates, such as antibody-drug conjugates (ADCs), where it is used to attach cytotoxic payloads to monoclonal antibodies.[5]

-

Agrochemicals: 5-CVC is a key intermediate for third-generation pyrazole herbicides.[3][15] These herbicides are noted for their high efficiency, selectivity, and favorable environmental profiles.[3]

-

Polymer and Materials Science: It has been used to synthesize anion-exchange resins through the acylation of a polystyrene backbone, followed by amination.[3]

Safety, Handling, and Storage Protocols

Due to its high reactivity and hazardous nature, strict safety protocols must be followed when handling 5-chlorovaleryl chloride.

Primary Hazards:

-

Corrosive: Causes severe skin burns and serious eye damage.[1][6][18]

-

Moisture Sensitive: Reacts with water and moisture, releasing corrosive hydrogen chloride (HCl) gas.[1][3]

-

Toxicity: Harmful if swallowed and toxic if inhaled.[6] It is also a lachrymator, causing irritation and tearing.[1]

-

Combustible: It is a combustible liquid with a flash point of 91°C.[13]

Handling and Storage Protocol:

-

Ventilation: All manipulations must be conducted in a well-ventilated chemical fume hood.[1][19]

-

Personal Protective Equipment (PPE): Wear chemical safety goggles, a face shield, impervious gloves (inspect prior to use), and a flame-retardant lab coat.[1][13][19] A respirator with a suitable filter (e.g., type ABEK) may be required depending on workplace conditions.[1][13]

-

Inert Atmosphere: Handle and store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from atmospheric moisture.[20]

-

Storage: Store in a cool, dry, well-ventilated area designated for corrosive materials.[1][20] Keep containers tightly sealed. Containers that have been opened must be carefully resealed and kept upright.[20]

-

Incompatibilities: Avoid contact with water, strong bases, alcohols, and oxidizing agents.[1]

-

Spill Response: Absorb spills with an inert material (e.g., vermiculite or sand) and place in a suitable container for disposal.[1] Evacuate personnel and ensure adequate ventilation. Remove all ignition sources.[20]

References

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Chlorovaleryl Chloride, 96%.

- PubChem. (2026). 5-Chlorovaleryl chloride | C5H8Cl2O. National Center for Biotechnology Information.

- ECHEMI. (n.d.). 1575-61-7, 5-Chlorovaleryl chloride Formula.

- ChemicalBook. (n.d.). 5-Chlorovaleryl chloride synthesis.

- USBio. (n.d.). 269008 5-Chlorovaleryl chloride CAS: 1575-61-7.

- Kuujia. (n.d.). Cas no 1575-61-7 (5-Chlorovaleryl chloride).

- SAFC. (n.d.). 5-Chlorovaleryl chloride | CAS No. 1575-61-7.

- ChemicalBook. (2025). 5-Chlorovaleryl chloride | 1575-61-7.

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 5-Chlorovaleryl Chloride | 1575-61-7.

- Chemsrc. (2025). 5-Chlorovaleryl chloride | CAS#:1575-61-7.

- Guidechem. (n.d.). 5-Chlorovaleryl chloride 1575-61-7 wiki.

- Google Patents. (2013). CN103193615A - Novel synthesizing method of 5-chloro valeryl chloride.

- Benchchem. (n.d.). 5-Chlorovaleryl Chloride | Reagent for Synthesis.

- DrugBank. (n.d.). 5-Chlorovaleryl Chloride | Drug Information, Uses, Side Effects, Chemistry.

- Santa Cruz Biotechnology. (n.d.). 5-Chlorovaleroyl chloride | CAS 1575-61-7.

- ChemicalBook. (2025). 5-Chlorovaleryl chloride - Safety Data Sheet.

- Cleanchem Laboratories LLP. (n.d.). MATERIAL SAFETY DATA SHEETS 5-CHLOROVALEROYL CHLORIDE WORKING STANDARD.

- Google Patents. (2018). CN107628943A - A kind of preparation method of 5 chlorine valeric chloride.

- Patsnap. (n.d.). A kind of preparation method of 5-chloropentanoyl chloride.

- Sigma-Aldrich. (n.d.). 5-Chlorovaleroyl chloride 96 1575-61-7.

- Shree Ganesh Remedies Ltd. (n.d.). 5-Chlorovaleroyl chloride-1575-61-7.

Sources

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. echemi.com [echemi.com]

- 3. 5-Chlorovaleryl chloride | 1575-61-7 [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. benchchem.com [benchchem.com]

- 6. 5-Chlorovaleryl chloride | C5H8Cl2O | CID 74089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. usbio.net [usbio.net]

- 8. 5-Chlorovaleryl Chloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. scbt.com [scbt.com]

- 10. products.basf.com [products.basf.com]

- 11. 1575-61-7(5-Chlorovaleryl chloride) | Kuujia.com [kuujia.com]

- 12. 5-Chlorovaleryl chloride | CAS#:1575-61-7 | Chemsrc [chemsrc.com]

- 13. 5-クロロ吉草酸クロリド 96% | Sigma-Aldrich [sigmaaldrich.com]

- 14. CN103193615A - Novel synthesizing method of 5-chloro valeryl chloride - Google Patents [patents.google.com]

- 15. CN107628943A - A kind of preparation method of 5 chlorine valeric chloride - Google Patents [patents.google.com]

- 16. A kind of preparation method of 5-chloropentanoyl chloride - Eureka | Patsnap [eureka.patsnap.com]

- 17. 5-Chlorovaleroyl chloride-1575-61-7 [ganeshremedies.com]

- 18. 5-Chlorovaleryl Chloride | 1575-61-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 19. cleanchemlab.com [cleanchemlab.com]

- 20. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to the Physicochemical Properties of 5-Chlorovaleryl Chloride for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chlorovaleryl chloride (5-CVC) is a bifunctional organic compound of significant interest in the pharmaceutical and agrochemical industries.[1] Its structure, featuring both a reactive acyl chloride and a terminal alkyl chloride, makes it a versatile building block for complex organic synthesis.[1] Notably, it serves as a crucial intermediate in the production of the anti-platelet drug Cilostazol and the herbicide Pyraclonil.[1] A thorough understanding of its fundamental physicochemical properties, particularly its boiling point and density, is paramount for its safe handling, accurate stoichiometric calculations in synthesis, and for the design and optimization of manufacturing processes. This guide provides a comprehensive overview of these properties, the methodologies for their determination with a focus on addressing the challenges posed by the compound's reactivity, and the critical context of its applications.

Core Physicochemical Properties of 5-Chlorovaleryl Chloride

A precise knowledge of the physical constants of 5-chlorovaleryl chloride is the foundation for its effective use in research and development. These properties dictate storage conditions, handling procedures, and are critical inputs for chemical engineering calculations.

| Property | Value | Source(s) |

| CAS Number | 1575-61-7 | [2][3] |

| Molecular Formula | C₅H₈Cl₂O | [2] |

| Molecular Weight | 155.02 g/mol | [2] |

| Appearance | Clear, colorless to slightly yellow liquid | [2] |

| Boiling Point | 188.9 °C at 760 mmHg (Atmospheric Pressure) | [2] |

| 38-39 °C at 0.15 mmHg (Reduced Pressure) | ||

| Density | 1.2000 g/cm³ | [2] |

| Solubility | Reacts with water | [2][4] |

Understanding the Reactivity: The Acyl Chloride Functional Group

5-Chlorovaleryl chloride's reactivity is dominated by the acyl chloride functional group. The carbon atom of the carbonyl group is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms. This makes it highly susceptible to nucleophilic attack.[5] This inherent reactivity, while synthetically useful, necessitates stringent handling protocols.

Hydrolysis: The most critical reaction in the context of handling and property determination is its vigorous and exothermic reaction with water, including atmospheric moisture.[2][4] This hydrolysis yields 5-chlorovaleric acid and corrosive hydrogen chloride gas, which can cause fumes.[5][6]

Mechanism of Hydrolysis: The hydrolysis proceeds via a nucleophilic addition-elimination mechanism.[5][7]

-

Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon.[7]

-

Formation of Tetrahedral Intermediate: This results in the formation of an unstable tetrahedral intermediate.[7]

-

Elimination of Leaving Group: The intermediate collapses, reforming the carbonyl double bond and eliminating a chloride ion as the leaving group.[5]

-

Deprotonation: A water molecule deprotonates the oxonium ion to yield the carboxylic acid and a hydronium ion.[7]

Caption: Nucleophilic addition-elimination mechanism of 5-chlorovaleryl chloride hydrolysis.

This high reactivity underscores the necessity of performing all manipulations in a moisture-free environment.

Experimental Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For a pure compound, this is a constant physical property that can be used for identification and purity assessment.[8]

Challenges in Measuring the Boiling Point of 5-Chlorovaleryl Chloride

-

Moisture Sensitivity: As discussed, contact with moisture will lead to the formation of impurities (5-chlorovaleric acid and HCl), which will alter the boiling point.

-

Corrosiveness: The compound and its hydrolysis product (HCl) are corrosive, which must be considered when selecting apparatus.

-

Thermal Stability: While generally stable, prolonged heating can lead to decomposition. Distillation under reduced pressure is often preferred to lower the required temperature.

Recommended Protocol: Micro-Boiling Point Determination using a Thiele Tube

Given the often-limited quantities of material in a research setting and the need for careful handling, the Thiele tube method is a suitable technique for determining the boiling point of 5-chlorovaleryl chloride. This method requires only a small sample volume.

Apparatus:

-

Thiele tube

-

High-temperature resistant mineral oil

-

Thermometer (-10 to 200 °C)

-

Small test tube

-

Capillary tube (sealed at one end)

-

Rubber band or wire for attachment

-

Heating source (Bunsen burner or heating mantle)

-

Fume hood

Step-by-Step Methodology:

-

Preparation (in a fume hood):

-

Ensure all glassware is thoroughly dried in an oven and cooled in a desiccator to prevent moisture contamination.

-

Add a small amount (approximately 0.5 mL) of 5-chlorovaleryl chloride to the small test tube.

-

Place the capillary tube (sealed end up) into the test tube containing the sample.

-

-

Assembly:

-

Attach the test tube to the thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

-

Place the assembly into the Thiele tube containing mineral oil, ensuring the oil level is above the side arm.

-

-

Heating and Observation:

-

Gently heat the side arm of the Thiele tube with a controlled flame or heating mantle.[9] The design of the Thiele tube ensures even heat distribution through convection currents.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. This is the air initially trapped in the capillary.

-

Continue gentle heating until a rapid and continuous stream of bubbles is observed. This indicates that the vapor pressure of the sample has exceeded the external pressure.

-

-

Boiling Point Determination:

-

Remove the heat source and allow the apparatus to cool slowly.

-

The stream of bubbles will slow down and eventually stop. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.

-

Record this temperature. For high accuracy, repeat the measurement.

-

Caption: Workflow for micro-boiling point determination of 5-chlorovaleryl chloride.

Experimental Determination of Density

Density is a fundamental property defined as mass per unit volume. For liquids, it is temperature-dependent.

Challenges in Measuring the Density of 5-Chlorovaleryl Chloride

-

Moisture Sensitivity: Hydrolysis will change the density of the sample.

-

Corrosiveness: The material of the density measuring device must be resistant to acyl chlorides. Glass pycnometers are suitable.

-

Volatility: Although its boiling point is high at atmospheric pressure, it is a volatile liquid, and evaporation can lead to errors in measurement.

Recommended Protocol: Density Determination using a Pycnometer

The use of a pycnometer is a highly precise method for determining the density of liquids. It relies on accurately measuring the weight of a precisely known volume of the liquid.[10]

Apparatus:

-

Pycnometer (with a calibrated volume)

-

Analytical balance (accurate to at least 0.1 mg)

-

Thermostatic water bath

-

Fume hood

-

Dry, lint-free cloths

Step-by-Step Methodology:

-

Preparation (in a fume hood):

-

Thoroughly clean and dry the pycnometer and its stopper.

-

Weigh the empty, dry pycnometer on the analytical balance and record the mass (m₁).

-

-

Sample Filling and Equilibration:

-

Carefully fill the pycnometer with 5-chlorovaleryl chloride, avoiding the entrapment of air bubbles.

-

Insert the stopper, allowing excess liquid to be expelled through the capillary in the stopper.

-

Place the filled pycnometer in a thermostatic water bath set to a specific temperature (e.g., 20 °C or 25 °C) and allow it to equilibrate for at least 20 minutes.

-

-

Measurement:

-

After equilibration, ensure the liquid level is at the calibration mark of the pycnometer.

-

Remove the pycnometer from the water bath and carefully dry the exterior with a lint-free cloth.

-

Weigh the filled pycnometer and record the mass (m₂).

-

-

Calculation:

-

The mass of the 5-chlorovaleryl chloride is m = m₂ - m₁.

-

The density (ρ) is calculated using the formula: ρ = m / V, where V is the calibrated volume of the pycnometer.

-

Safe Handling and Storage

Given the hazardous nature of 5-chlorovaleryl chloride, strict adherence to safety protocols is mandatory.[2][3]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[3][11] Work should be conducted exclusively in a well-ventilated fume hood.[2][3][11]

-

Handling: Avoid inhalation of vapors and any contact with skin and eyes.[2][3] It is a lachrymator and can cause severe burns.[2] Use spark-proof tools and avoid sources of ignition.[2][3]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as water, alcohols, bases, and strong oxidizing agents.[2][3] The storage area should be designated for corrosive materials.[2]

-

Spills: In case of a spill, absorb with an inert, dry material like sand or vermiculite and place in a suitable container for disposal.[2][3] Do not use water to clean up spills.[2]

Application in Pharmaceutical Synthesis: The Case of Cilostazol

The accurate determination of the boiling point and density of 5-chlorovaleryl chloride is not merely an academic exercise; it has direct implications for its application in pharmaceutical synthesis. A prime example is its use in the synthesis of Cilostazol, a medication used to treat intermittent claudication.[1][12]

In one of the initial steps of Cilostazol synthesis, 5-chlorovaleryl chloride is reacted with cyclohexylamine in an acylation reaction to form 5-chloro-N-cyclohexylpentanamide.[12]

Caption: Initial acylation step in the synthesis of Cilostazol using 5-chlorovaleryl chloride.

The density of 5-chlorovaleryl chloride is essential for accurately measuring the required molar equivalents for the reaction, especially on an industrial scale where materials are often measured by volume. The boiling point is critical for purification of the intermediate and for defining the thermal parameters of the reaction to ensure optimal yield and minimize side products.

Conclusion

5-Chlorovaleryl chloride is a valuable reagent in organic synthesis, but its utility is intrinsically linked to its reactive and hazardous nature. A comprehensive understanding and precise measurement of its boiling point and density are non-negotiable for ensuring safety, reproducibility, and efficiency in research and manufacturing. The protocols outlined in this guide, which emphasize working in anhydrous conditions and taking appropriate safety precautions, provide a framework for researchers to confidently and accurately characterize this important chemical intermediate.

References

-

Save My Exams. (2023, June 23). A Level Chemistry Revision Notes - Acyl Chlorides. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Chlorovaleryl Chloride, 96%. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2023, March 16). Acyl Chlorides - formation and hydrolysis mechanism [Video]. YouTube. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis. Retrieved from [Link]

-

Bloomtech. (n.d.). 5-Chlorovaleryl Chloride: A Versatile Intermediate for Pharmaceuticals and Agrochemicals. Retrieved from [Link]

-

CIE A-Level Chemistry. (n.d.). 33.3 Acyl chlorides. Retrieved from [Link]

-

Chemguide. (n.d.). Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides. Retrieved from [Link]

-

Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS 5-CHLOROVALEROYL CHLORIDE WORKING STANDARD. Retrieved from [Link]

-

Scientific Laboratory Supplies. (n.d.). 3 Ways to Measure Density Know-How, Hints, and More. Retrieved from [Link]

- Google Patents. (n.d.). CN105111190A - Method for synthesizing cilostazol.

-

Semantic Scholar. (n.d.). Synthesis of new medication-cilostazol. Retrieved from [Link]

-

Measurement Canada. (2017, June 5). Specialized test procedure—Procedure for density determination. Retrieved from [Link]

-

The Japanese Pharmacopoeia. (n.d.). Determination of Specific Gravity and Density. Retrieved from [Link]

-

University of Chemistry and Technology, Prague. (n.d.). 1 density determination by pycnometer. Retrieved from [Link]

-

Comenius University. (n.d.). 3 DENSITY DETERMINATION BY PYCNOMETER. Retrieved from [Link]

-